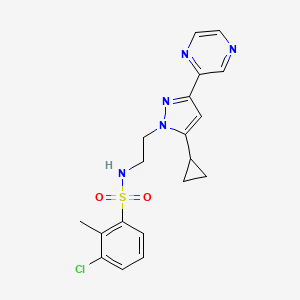

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is a chemical compound with the CAS Number: 152123-58-5 . It has a molecular weight of 244.24 and a molecular formula of C12H14F2O3 .

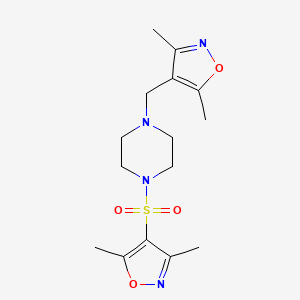

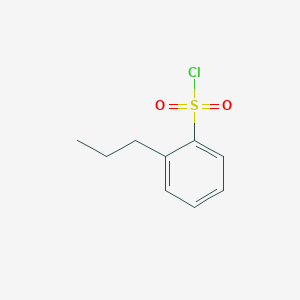

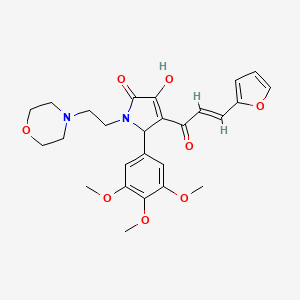

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the manufacturer .Applications De Recherche Scientifique

Biocatalytic Synthesis

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate has significant applications in biocatalysis. It's an intermediate for synthesizing angiotensin-converting enzyme inhibitors such as enalapril and lisinopril, with research emphasizing synthesis routes and developments using biocatalyst methods (Zhao Jin-mei, 2008).

Enantioselective Synthesis

This compound has been successfully used in the enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates. This is achieved by hydrogenating 2,2-difluoro-3-oxocarboxylates with chiral rhodium complexes, demonstrating its versatility in organic synthesis (Y. Kuroki, Daisuke Asada, K. Iseki, 2000).

Microbial Enantioselective Reduction

Different microorganisms have been utilized for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate to its hydroxy counterpart. This showcases the compound's relevance in microbial biotransformations (P. S. Lacerda et al., 2006).

Recombinant E. coli in Synthesis

A study showed that recombinant E. coli strain coexpressing specific genes exhibited excellent catalytic activity in the production of this compound by asymmetric reduction. This highlights its application in genetic engineering and biotechnology for producing chiral intermediates (Y. Ni et al., 2013).

Chemoenzymatic Synthesis

The compound has also been used in the chemoenzymatic synthesis of optically active alcohol and β-amino-acid derivatives. This involves the bioreduction of α,α-difluorinated ketones, demonstrating its role in the synthesis of complex organic molecules (T. Ema et al., 2010).

Catalytic Antibody in Synthesis

This compound has been synthesized using catalytic antibodies, signifying its application in the field of antibody-mediated catalysis (Ou Zhimin, Yang Gensheng, 2012).

Safety and Hazards

The safety information available indicates that Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O3/c1-3-17-10(15)12(13,14)11(2,16)9-7-5-4-6-8-9/h4-8,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFQGBWKIKNCCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C1=CC=CC=C1)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide](/img/structure/B2688945.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688953.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B2688954.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2688960.png)